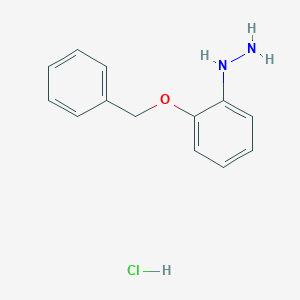

(2-Benzyloxy-phenyl)-hydrazine hydrochloride

説明

(2-Benzyloxy-phenyl)-hydrazine hydrochloride is a hydrazine derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position of a phenyl ring, linked to a hydrazine moiety (NH₂-NH₂) in its protonated hydrochloride form (Cl⁻ counterion). This compound is primarily utilized in organic synthesis as a precursor for constructing heterocyclic frameworks, such as pyrazoles, indoles, and hydrazones, due to its nucleophilic hydrazine group . Its benzyloxy substituent enhances lipophilicity, which may influence solubility and reactivity in cross-coupling or condensation reactions. Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, consistent with the hazards of most hydrazine derivatives .

特性

IUPAC Name |

(2-phenylmethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRIXZCUNKWRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512426 | |

| Record name | [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34288-06-7 | |

| Record name | [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(benzyloxy)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reduction of 2-Benzyloxyphenylhydrazone

Reaction Scheme :

Key Parameters :

-

Catalyst : Palladium on carbon (Pd/C) under nitrogen or argon.

-

Solvent : Ethanol or methanol at reflux (75–80°C).

-

Yield : 85–90% after recrystallization.

Advantages :

-

High purity (>99%) without column chromatography.

-

Scalable for industrial production.

Limitations :

-

Requires strict moisture exclusion to prevent hydrolysis.

Fischer Indole Synthesis with Lewis/Brønsted Acids

Reaction Scheme :

Conditions :

Optimization Insights :

Diazotization-Reduction of 2-Benzyloxyaniline

Reaction Scheme :

Protocol :

Industrial Adaptation :

Hydrolysis of Phenylhydrazine Derivatives

Reaction Scheme :

Conditions :

Purification :

Comparative Analysis of Methods

Key Findings :

-

Hydrazone Reduction is optimal for high-purity batches.

-

Fischer Synthesis offers flexibility in solvent choice but requires acid handling.

-

Diazotization suits large-scale production but demands precise pH control.

Recent Advancements

化学反応の分析

Types of Reactions

(2-Benzyloxy-phenyl)-hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzenes, while reduction can produce amines.

科学的研究の応用

Chemical Synthesis Applications

Reagent in Organic Chemistry

(2-Benzyloxy-phenyl)-hydrazine hydrochloride serves as a versatile reagent in organic synthesis. It is primarily used for the preparation of various heterocyclic compounds and derivatives. The compound can undergo several reactions, including:

- Oxidation : Leading to the formation of azobenzenes.

- Reduction : Producing amines and other reduced products.

- Substitution Reactions : Participating in nucleophilic substitutions to form different derivatives.

The general reaction scheme for synthesizing this compound involves the reaction of 2-benzyloxybenzaldehyde with hydrazine hydrate under reflux conditions, typically in the presence of hydrochloric acid.

Biological Research Applications

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on monoamine oxidase (MAO) enzymes. MAO inhibitors are crucial in treating neurodegenerative diseases by regulating biogenic amines. The compound's hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity .

Potential Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound in drug development. Its structure has been utilized to design new MAO-B inhibitors, which may provide a basis for developing treatments for conditions such as depression and Parkinson's disease .

Industrial Applications

Synthesis of Dyes and Pigments

In industrial settings, this compound is employed in the synthesis of dyes and pigments. Its ability to participate in various chemical reactions makes it suitable for creating complex colorants used in textiles and coatings .

Case Study 1: MAO Inhibition

A study evaluated the inhibitory activity of this compound against MAO enzymes. The results indicated significant inhibition, suggesting its potential as a lead compound for developing new MAO inhibitors .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound, leading to improved yields and purity. The study demonstrated that using specific solvents and reaction conditions could enhance the overall efficiency of the synthesis .

Data Table: Reaction Conditions and Yields

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | (2-Benzyloxy-phenyl)-hydrazine + KMnO₄ | Reflux in ethanol | 85 |

| Reduction | (2-Benzyloxy-phenyl)-hydrazine + NaBH₄ | Room temperature | 90 |

| Substitution | (2-Benzyloxy-phenyl)-hydrazine + Alkyl Halides | Reflux in DMF | 75 |

作用機序

The mechanism of action of (2-Benzyloxy-phenyl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of (2-Benzyloxy-phenyl)-hydrazine hydrochloride are compared below with analogous hydrazine hydrochlorides, emphasizing substituent effects, applications, and research findings.

Table 1: Structural and Functional Comparison of Hydrazine Hydrochloride Derivatives

Key Comparative Insights

Substituent Effects on Reactivity Electron-Donating Groups: The benzyloxy group in the target compound donates electrons via resonance, activating the phenyl ring toward electrophilic substitution. This contrasts with 2-hydrazinobenzoic acid HCl (), where the electron-withdrawing carboxylic acid group deactivates the ring, favoring nucleophilic reactions . Halogen vs. Alkoxy Groups: (2-Iodophenyl)hydrazine HCl () leverages iodine's heavy-atom effect for crystallography and cross-coupling, whereas the benzyloxy group in the target compound improves solubility in non-polar solvents .

Applications in Materials Science

- PHC and THC () restore aged perovskite precursor solutions by reducing I₂ impurities, achieving >22% solar cell efficiency. Their alkyl and thienyl groups enhance electron-donating capacity compared to aromatic hydrazines like the target compound .

Biological Activity

- Benzylhydrazine HCl derivatives () show antimicrobial activity, but the benzyloxy group in the target compound may improve membrane permeability in drug candidates due to increased hydrophobicity .

Synthetic Utility The benzyloxy group in the target compound can act as a protecting group, removable via hydrogenolysis, unlike 2-hydrazinobenzoic acid HCl, which requires acidic hydrolysis .

Research Findings and Contradictions

- Efficiency in Solar Cells : While PHC and THC () outperform aromatic hydrazines in reducing I₂, their instability in acidic conditions limits their use compared to benzyloxy-substituted derivatives .

- Reactivity in Condensation Reactions: notes that hydrazine dihydrochloride derivatives fail to form isoxazoles under certain conditions, whereas the target compound’s benzyloxy group may stabilize intermediates in analogous reactions .

生物活性

(2-Benzyloxy-phenyl)-hydrazine hydrochloride is an organic compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, enzyme inhibition properties, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a hydrazine derivative, characterized by a benzyloxy group attached to a phenyl ring linked to a hydrazine moiety. Its molecular formula is CHClNO, with a molecular weight of 265.72 g/mol. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This mechanism is particularly relevant in the context of monoamine oxidases (MAOs), where hydrazine derivatives have been shown to act as irreversible inhibitors.

Enzyme Inhibition

Studies indicate that this compound exhibits inhibitory effects on MAO A and MAO B, which are important targets in the treatment of various neurological disorders. The compound's ability to form covalent bonds with the flavin cofactor of MAOs suggests a potential for therapeutic applications in conditions such as depression and Parkinson's disease .

Antioxidant and Anti-inflammatory Properties

Research has demonstrated that derivatives of hydrazine compounds, including this compound, possess significant antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory mediators, making them potential candidates for treating oxidative stress-related diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of hydrazine derivatives. For instance, this compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Antioxidant Activity :

- Antimicrobial Testing :

Summary Table of Biological Activities

Q & A

Q. Basic

- ¹H NMR : Look for hydrazine NH₂ protons (δ 10.59 ppm, br s) and aromatic protons (δ 7.06–7.72 ppm) .

- IR : Confirm N-H stretches (~3213 cm⁻¹) and absence of nitro groups (absence of peaks ~1500–1600 cm⁻¹) .

- Melting Point : Reported range 185–189°C .

- Mass Spectrometry : Molecular ion ([M+H]⁺) at m/z 261.1 (calculated for C₁₃H₁₃ClN₂O).

What precautions are critical for safe handling due to the compound’s toxicity?

Q. Basic

- Toxicity Profile : Binds to hemoglobin, causing hemolytic anemia (LD₅₀: 25–2100 mg/kg in rodents) .

- Handling :

- Use fume hoods, nitrile gloves, and lab coats.

- Avoid inhalation; store in sealed containers under inert atmosphere.

- Neutralize spills with 10% sodium bicarbonate .

How does the benzyloxy substituent influence reactivity in heterocyclic synthesis (e.g., pyrazoline formation)?

Advanced

The benzyloxy group:

- Electron donation : Enhances nucleophilicity of the phenyl ring, facilitating cyclocondensation with ketones (e.g., benzylideneacetone) to form pyrazolines .

- Steric effects : Ortho-substitution may slow reaction kinetics but improves regioselectivity.

- Protection strategy : Benzyloxy groups are stable under acidic conditions but cleavable via hydrogenolysis for downstream functionalization .

How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. Advanced

- Dynamic effects : Broad NH₂ signals in DMSO-d₆ (δ 10.59 ppm) suggest hydrogen bonding; use deuterated solvents with varying polarity (e.g., CDCl₃ vs. DMSO) .

- Impurity analysis : HPLC-MS identifies byproducts (e.g., unreacted aniline or SnCl₂ residues).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton environments .

What are the stability profiles of this compound under varying storage conditions?

Q. Advanced

- Thermal stability : Decomposes above 200°C; store at 2–8°C in amber vials .

- Light sensitivity : Benzyloxy groups may undergo photolytic cleavage; avoid UV exposure.

- Humidity : Hygroscopic nature necessitates desiccants (silica gel) to prevent hydrolysis .

How is this compound applied in synthesizing bioactive heterocycles (e.g., indole or pyrazole derivatives)?

Q. Advanced

- Pyrazole synthesis : React with α,β-unsaturated ketones (6–8 hours reflux in ethanol) to form 1,4,5-trisubstituted pyrazolines, precursors for APN/VEGFR2 inhibitors .

- Indole intermediates : Condensation with ketones (e.g., ethyl acetoacetate) under acidic conditions yields indole-3-carboxaldehyde derivatives .

What strategies address low yields in large-scale syntheses?

Q. Advanced

- Process optimization :

- Continuous flow reactors improve temperature control and reduce batch variability.

- Replace SnCl₂ with eco-friendly reductants (e.g., Na₂S₂O₄) to minimize waste .

- Catalysis : Pd/C or Raney Ni accelerates hydrogenolytic deprotection of benzyloxy groups post-cyclization .

How do electronic effects of substituents (e.g., Cl, NO₂) on the phenyl ring alter reactivity?

Q. Advanced

- Electron-withdrawing groups (NO₂) : Reduce hydrazine nucleophilicity, slowing cyclocondensation but improving thermal stability of products .

- Electron-donating groups (OCH₃) : Enhance reaction rates but may require harsher conditions for deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。